molecular formula C11H10N2O B071221 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde CAS No. 179056-79-2

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Cat. No. B071221
CAS RN: 179056-79-2
M. Wt: 186.21 g/mol
InChI Key: SSAPUQDWKCUIAR-UHFFFAOYSA-N
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Description

“3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde” is a chemical compound with the molecular weight of 186.21 . It is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-8H,1H3 . This suggests that the compound has a pyrazole ring bound to a phenyl group.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrazole scaffold, which is a part of the “3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde” molecule, has a wide range of applications in medicinal chemistry and drug discovery . Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals . They have demonstrated several noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant activities .

Agrochemistry

In the field of agrochemistry, “3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde” can be used as an important raw material and intermediate . Pyrazole derivatives have been found to exhibit herbicidal properties , making them useful in the development of new agrochemicals.

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures. This property can be exploited in various applications, such as the development of catalysts and materials with unique properties.

Organometallic Chemistry

In organometallic chemistry, pyrazoles can be used to synthesize organometallic compounds . These compounds, which contain a metal-carbon bond, have applications in various fields, including catalysis and materials science.

Synthesis of Heterocyclic Chalcones

“3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde” can be used in the synthesis of heterocyclic chalcones . Chalcones are intermediates for flavonoid biosynthesis and possess beneficial biological properties . They have demonstrated antibacterial effects against various species and have shown antiviral properties against several viruses .

Development of Anti-tubercular Agents

The compound can also be used in the design of promising anti-tubercular agents . This involves combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

3-(1-methylpyrazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-6-5-11(12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAPUQDWKCUIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441015
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

CAS RN

179056-79-2
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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